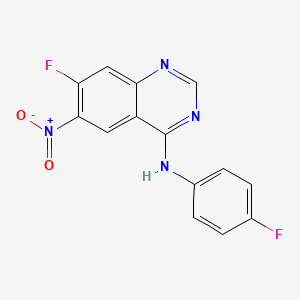
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is an organic compound with the molecular formula C11H14FNO3 and a molecular weight of 227.24 g/mol . It is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanone moiety with two ethoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Diethoxy-1-(4-pyridyl)ethanone: Similar structure but lacks the fluorine atom.
2,2-Diethoxy-1-(3-chloro-4-pyridyl)ethanone: Contains a chlorine atom instead of fluorine.
2,2-Diethoxy-1-(3-bromo-4-pyridyl)ethanone: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone imparts unique chemical properties, such as increased electronegativity and altered reactivity compared to its non-fluorinated analogs. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
HZQABTSSVDXBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=C(C=NC=C1)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)



![2,2'-Dimethyl-1H,1'H-[4,4'-biimidazole]-5,5'-diamine hydrochloride](/img/structure/B13690177.png)
![3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13690193.png)

![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![(S)-2-(Boc-amino)-1-[(R)-2-methyloxiran-2-yl]-3-phenyl-1-propanone](/img/structure/B13690225.png)
